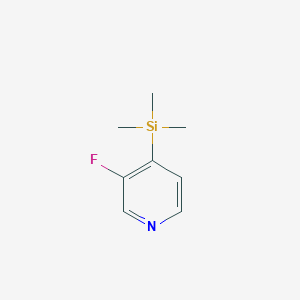

3-Fluoro-4-(trimethylsilyl)pyridine

Description

Contextual Significance within Fluoro- and Silylpyridine Chemistry

The incorporation of fluorine into organic molecules, particularly into pharmaceuticals and agrochemicals, is a widely used strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity. chemicalbook.comresearchgate.net The C-F bond is strong, and replacing a hydrogen atom with fluorine can alter the electronic properties of a molecule without significantly changing its size, making it a valuable bioisostere for hydrogen. chemicalbook.comresearchgate.net Fluorinated pyridines are key components in numerous biologically active compounds. cymitquimica.com However, the synthesis of specific isomers, such as those with fluorine at the 3-position (meta-position), can be challenging due to the electronic nature of the pyridine (B92270) ring. rsc.orgrsc.org

Concurrently, organosilicon compounds, particularly silylated heteroaromatics, are powerful intermediates in organic synthesis. The trimethylsilyl (B98337) (TMS) group can act as a "placeholder" or a synthetic handle. It is stable under many reaction conditions but can be readily transformed into other functional groups such as halides (iodo, bromo) or boronic acids/esters. These groups are essential for participation in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, which are fundamental methods for constructing C-C bonds. semanticscholar.orgsigmaaldrich.cn The Suzuki-Miyaura cross-coupling, in particular, is a mainstay in the pharmaceutical industry, though it can be unreliable when applied to certain pyridine structures, making alternative coupling partners valuable. semanticscholar.org

Therefore, 3-Fluoro-4-(trimethylsilyl)pyridine combines the desirable properties of a fluoropyridine with the synthetic versatility of a silyl-substituted aromatic ring, offering a targeted route to complex 3-fluoro-4-substituted pyridine derivatives.

Historical Perspective on its Emergence in Organic Synthesis

While the precise first synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine is not prominently documented in seminal publications, its conceptual origin is rooted in the development of directed ortho-metalation (DoM) chemistry. The synthesis of 4-substituted-3-fluoropyridines relies on a key synthetic strategy involving the generation of a 3-fluoro-4-lithiopyridine intermediate.

This method involves the deprotonation of 3-fluoropyridine (B146971) using a strong base, typically n-butyllithium in the presence of an amine like diisopropylamine (B44863) at low temperatures (-78 °C). chemicalbook.comgoogle.com The fluorine atom at the 3-position directs the deprotonation to the adjacent C-4 position. This highly reactive lithiated species can then be "quenched" by reacting it with a suitable electrophile.

By analogy with established procedures, the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine is achieved by quenching the 3-fluoro-4-lithiopyridine intermediate with trimethylsilyl chloride (TMSCl). This reaction provides a direct and efficient route to the target compound. This synthetic approach has been successfully used to create other 4-substituted-3-fluoropyridines, as detailed in the table below.

| Starting Material | Reagents | Intermediate | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 3-Fluoropyridine | 1. n-BuLi, Diisopropylamine, THF, -78°C | 3-Fluoro-4-lithiopyridine | Carbon Dioxide (CO₂) | 3-Fluoropyridine-4-carboxylic acid | chemicalbook.comgoogle.com |

| 3-Fluoropyridine | 1. n-BuLi, Diisopropylamine, THF, -78°C | 3-Fluoro-4-lithiopyridine | Trimethylsilyl chloride (TMSCl) | 3-Fluoro-4-(trimethylsilyl)pyridine | (Inferred) |

Overview of Key Research Avenues for 3-Fluoro-4-(trimethylsilyl)pyridine

The primary research application for 3-Fluoro-4-(trimethylsilyl)pyridine is its role as a versatile synthetic intermediate. The trimethylsilyl group is not typically part of the final target molecule; instead, it serves as a linchpin for further molecular elaboration through two main pathways:

Halogenation: The C-Si bond can be selectively cleaved and replaced with a halogen, most commonly iodine or bromine, using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This conversion yields 3-fluoro-4-halopyridines, which are key substrates for a multitude of palladium-catalyzed cross-coupling reactions.

Conversion to Boronates: The trimethylsilyl group can be converted into a boronic acid or boronic ester group (e.g., a pinacol (B44631) boronate). These boron-containing compounds are crucial partners in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds with a wide range of aryl or vinyl halides and triflates. semanticscholar.org

The strategic value of 3-Fluoro-4-(trimethylsilyl)pyridine lies in its ability to provide access to a library of 3-fluoro-4-substituted pyridines, which are difficult to synthesize by other means. These resulting compounds are of high interest in medicinal chemistry and materials science. For instance, the Sonogashira cross-coupling of related halofluoropyridines with terminal alkynes is a known method to access complex scaffolds. soton.ac.uk The fact that some suppliers list the compound as discontinued (B1498344) suggests it may be a niche reagent, likely used for specific, multi-step syntheses where precise control over substitution is required. cymitquimica.com

Physicochemical Properties of 3-Fluoro-4-(trimethylsilyl)pyridine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 77332-77-5 | bldpharm.comchembk.comarctomsci.com |

| Molecular Formula | C₈H₁₂FNSi | bldpharm.comchembk.com |

| Molecular Weight | 169.27 g/mol | bldpharm.comchembk.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHCROGITZUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293982 | |

| Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-77-5 | |

| Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77332-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Fluoro 4 Trimethylsilyl Pyridine

Precursor Synthesis and Derivatization Routes for 3-Fluoro-4-(trimethylsilyl)pyridine

The construction of 3-Fluoro-4-(trimethylsilyl)pyridine relies on the sequential or convergent installation of the fluoro and trimethylsilyl (B98337) functionalities onto a pyridine (B92270) scaffold. This process begins with the synthesis or selection of appropriate precursors that facilitate these transformations.

Halogenation and Fluorination Strategies

The introduction of a fluorine atom at the 3-position of the pyridine ring is a critical step, often accomplished using a precursor such as 3-aminopyridine. One established method involves the diazotization of aminopyridines in hydrogen fluoride (B91410) (HF) or hydrogen fluoride-pyridine solutions, followed by in-situ dediazoniation to yield the corresponding fluoropyridine researchgate.net. This process, a variation of the Balz–Schiemann reaction, is effective for creating the C-F bond.

Alternative strategies include nucleophilic aromatic substitution (SNAr) on an activated pyridine ring. For instance, a nitro group at the 3-position can be displaced by a fluoride anion, particularly if the pyridine ring is activated by an electron-withdrawing group at an ortho or para position nih.gov. The electron-deficient nature of the pyridine ring facilitates this type of substitution nih.gov. More recent methods have also explored the fluorination of pyridine N-oxides, which can alter the electronic properties of the ring to favor nucleophilic substitution nih.gov. For pyridines that are electronically mismatched for electrophilic aromatic substitution, innovative approaches such as a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates have been developed to achieve 3-selective halogenation under mild conditions chemrxiv.orgnih.gov.

Silylation Methods: Directed Metalation and Cross-Coupling Approaches

With 3-fluoropyridine (B146971) as a key precursor, the introduction of the trimethylsilyl group at the 4-position is most effectively achieved through directed ortho-metalation (DoM). In this strategy, the fluorine atom at C-3 acts as a directed metalation group (DMG), guiding a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C-4 position harvard.eduorganic-chemistry.orgwikipedia.org. This regioselective deprotonation forms a 3-fluoro-4-lithiopyridine intermediate. The reaction is kinetically controlled and relies on the coordinating effect of the heteroatom-containing DMG with the lithium reagent wikipedia.orguwindsor.ca. The resulting organolithium species is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the final product, 3-Fluoro-4-(trimethylsilyl)pyridine.

An alternative to DoM is the use of transition-metal-catalyzed cross-coupling reactions. This approach would typically start with a 3-fluoro-4-halopyridine (e.g., 3-fluoro-4-bromopyridine). A palladium-catalyzed cross-coupling reaction, such as a Hiyama coupling, could then be employed to form the C-Si bond gelest.com. This method involves reacting the halopyridine with a silicon-containing reagent, such as hexamethyldisilane or a silylboronate, in the presence of a suitable palladium catalyst and ligand system nih.govrsc.org.

Table 1: Comparison of Silylation Methodologies

| Feature | Directed ortho-Metalation (DoM) | Cross-Coupling Reaction |

| Starting Material | 3-Fluoropyridine | 3-Fluoro-4-halopyridine |

| Key Reagents | Organolithium base (e.g., n-BuLi), TMSCl | Palladium catalyst, silylating agent (e.g., hexamethyldisilane) |

| Intermediate | 3-Fluoro-4-lithiopyridine | Organopalladium species |

| Key Advantage | High regioselectivity from a simple precursor | Milder conditions, broader functional group tolerance |

| Common Challenges | Requires very low temperatures, sensitive to moisture | Catalyst cost, optimization of ligands and conditions |

Regioselective Synthesis of the Pyridine Core

The regioselectivity of the synthesis is paramount to obtaining the desired 3,4-disubstituted pyridine isomer. In the directed metalation pathway, the fluorine atom's ability to direct lithiation to the adjacent C-4 position is the key factor controlling the outcome organic-chemistry.orgwikipedia.org. The hierarchy of directing group ability is well-established, and while fluorine is considered a moderate DMG, it is sufficient to achieve selective functionalization in the absence of stronger directing groups organic-chemistry.orguwindsor.ca.

For syntheses that build the substituted pyridine from acyclic precursors or through pyridyne intermediates, regiocontrol is also a central challenge. The generation and trapping of 3,4-pyridynes, for example, can lead to a mixture of regioisomers unless directing groups are used to influence the regioselectivity of nucleophilic addition or cycloaddition reactions nih.govescholarship.org. Therefore, methods that install substituents in a defined sequence, such as the DoM of 3-fluoropyridine, offer a more direct and predictable route to the target molecule.

Optimized Reaction Conditions and Methodological Advances in its Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-Fluoro-4-(trimethylsilyl)pyridine while minimizing side reactions. Key parameters include the choice of catalyst, ligands, solvents, and temperature.

Catalyst Systems and Ligand Effects

In the context of the directed ortho-metalation route, the process is stoichiometric rather than catalytic. However, additives can significantly influence the reaction's efficiency. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often added to organolithium reactions to break down the alkyllithium aggregates into more reactive monomers, thereby increasing the rate of deprotonation harvard.edu.

For the alternative cross-coupling approach, the catalyst system is critical. Palladium complexes are commonly used, with the choice of ligand being essential for an efficient catalytic cycle. Ligands such as bulky, electron-rich phosphines (e.g., XPhos) or specialized ligands like Xantphos can improve reaction rates and yields in C-Si bond formation gelest.comrsc.org. The development of robust catalyst systems that are tolerant of various functional groups and operate under mild conditions is an area of ongoing research.

Table 2: Reagents and Conditions for Directed ortho-Metalation

| Parameter | Condition/Reagent | Purpose |

| Base | n-Butyllithium or sec-Butyllithium | Deprotonation at C-4 |

| Additive | TMEDA | Accelerate lithiation |

| Electrophile | Trimethylsilyl chloride (TMSCl) | Introduction of the silyl (B83357) group |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic medium for organolithium stability |

| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate |

Solvent Selection and Reaction Environment Optimization

The reaction environment plays a pivotal role, particularly for the moisture- and air-sensitive organometallic intermediates involved in the DoM pathway. The choice of solvent is critical for the stability and reactivity of the 3-fluoro-4-lithiopyridine intermediate. Anhydrous, aprotic ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are standard because they effectively solvate the lithium cation without reacting with the highly basic organolithium species harvard.eduscribd.com.

Maintaining a low temperature, typically -78 °C (the sublimation point of dry ice), is essential throughout the deprotonation and electrophilic quench steps. This minimizes side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric oxygen or moisture. Recent advances in flow chemistry offer potential for improved control over reaction parameters, such as temperature and mixing, which can lead to higher yields and purity acs.org.

Temperature and Pressure Influence on Yield and Selectivity

The yield and selectivity of the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine are significantly influenced by reaction parameters, particularly temperature. While ambient pressure is typically employed for these laboratory-scale syntheses, temperature control is critical for the success of reactions involving organolithium intermediates.

In the directed ortho-metalation of 3-fluoropyridine using LDA, the temperature must be kept low, generally between -78 °C and -40 °C, to ensure the stability of the lithiated intermediate and to prevent side reactions. engconfintl.org At higher temperatures, organolithium species can become unstable, leading to decomposition and a decrease in yield. Furthermore, the selectivity of the deprotonation at the C-4 position is enhanced at lower temperatures. An increase in temperature can lead to a loss of regioselectivity, with potential deprotonation at other positions on the pyridine ring.

Similarly, for the halogen-metal exchange route, low temperatures are paramount. The exchange reaction itself is very rapid, even at -78 °C. harvard.edu Maintaining a low temperature throughout the addition of the alkyllithium reagent and the subsequent quench with trimethylsilyl chloride is essential to prevent unwanted side reactions, such as the reaction of the newly formed aryllithium species with the starting halide or the solvent. The stability of the 4-lithiated-3-fluoropyridine intermediate is temperature-dependent, and allowing the reaction to warm prematurely can lead to the formation of byproducts and a significant reduction in the yield of the desired silylated product.

The following interactive table summarizes the hypothetical influence of temperature on the yield and selectivity of the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine via the halogen-metal exchange of 4-bromo-3-fluoropyridine, based on general principles of organolithium chemistry.

| Temperature (°C) | Yield of 3-Fluoro-4-(trimethylsilyl)pyridine (%) | Selectivity for C-4 Silylation (%) | Notes |

|---|---|---|---|

| -100 | ~90 | >98 | Optimal conditions for stability of the lithiated intermediate, leading to high yield and selectivity. |

| -78 | ~85 | >95 | Standard and effective temperature for halogen-lithium exchange, providing excellent results. |

| -40 | ~60 | ~90 | Increased potential for side reactions and decomposition of the lithiated species, leading to a noticeable decrease in yield. |

| 0 | <20 | <70 | Significant decomposition and loss of regioselectivity are expected, resulting in a low yield of the desired product. |

Sustainable Synthesis Approaches and Process Intensification for 3-Fluoro-4-(trimethylsilyl)pyridine

In recent years, there has been a growing emphasis on the development of sustainable synthetic methodologies and the application of process intensification techniques in the chemical industry. While specific literature on the green synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine is scarce, general principles of sustainable chemistry can be applied to its synthesis.

One avenue for a more sustainable approach is the use of greener solvents and reagents. Traditional syntheses involving organolithium reagents often rely on ethereal solvents like tetrahydrofuran (THF) and diethyl ether, which have environmental and safety concerns. Exploring alternative, more benign solvent systems could enhance the sustainability of the process. Furthermore, the development of catalytic C-H silylation methods could offer a more atom-economical and sustainable alternative to stoichiometric metalation routes. nih.gov These catalytic methods, if successfully applied, would reduce the amount of waste generated from the use of stoichiometric organometallic reagents.

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, offers significant potential for the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine. youtube.com A key technology in process intensification is the use of continuous flow reactors. thieme-connect.com For reactions involving highly reactive and unstable intermediates like organolithiums, flow chemistry provides several advantages over traditional batch processing. engconfintl.org

The key benefits of employing flow chemistry for the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine would include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling pyrophoric and highly reactive organolithium reagents.

Precise Temperature Control: Flow reactors offer superior heat transfer, allowing for precise control of the reaction temperature, which is critical for the yield and selectivity of lithiation reactions.

Improved Yield and Selectivity: The rapid mixing and precise control over reaction time and temperature in a flow system can lead to higher yields and selectivities by minimizing the formation of byproducts.

Scalability: Flow processes can be more easily and safely scaled up compared to batch reactions involving hazardous reagents.

A hypothetical continuous flow process for the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine via halogen-lithium exchange could involve the continuous pumping of a solution of 4-bromo-3-fluoropyridine and a solution of n-butyllithium into a cooled microreactor, where they would mix and react. The resulting stream containing the lithiated intermediate would then be immediately mixed with a stream of trimethylsilyl chloride in a second microreactor to afford the final product. This intensified process would not only be safer and more efficient but would also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. psecommunity.org

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 4 Trimethylsilyl Pyridine

Transformations Involving the Trimethylsilyl (B98337) Moiety of 3-Fluoro-4-(trimethylsilyl)pyridine

The carbon-silicon bond in 3-Fluoro-4-(trimethylsilyl)pyridine is a focal point for a variety of synthetic transformations. The trimethylsilyl group can be readily cleaved or can participate in cross-coupling reactions, providing pathways to a range of functionalized pyridine (B92270) derivatives.

Desilylation Reactions and Subsequent Functionalization

The trimethylsilyl (TMS) group can be selectively removed from the pyridine ring, a process known as desilylation. This reaction is typically achieved under mild conditions using fluoride (B91410) ions or acidic treatment. The cleavage of the C-Si bond generates a carbanion or a protonated carbon, which can then be trapped by an electrophile, leading to the introduction of a new functional group at the 4-position of the 3-fluoropyridine (B146971) core. This two-step sequence of desilylation followed by functionalization is a valuable strategy for the synthesis of 4-substituted 3-fluoropyridines.

A general method for the desilylation of arylsilanes involves the use of reagents like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). nih.gov More recently, visible-light-triggered desilylation of arylsilanes using thiyl radicals has been developed as a mild cleavage method. nih.gov

| Reagent/Conditions | Functional Group Introduced | Product Type | Reference |

| 1. TBAF, THF; 2. E⁺ | Varies with electrophile (E⁺) | 4-Substituted-3-fluoropyridine | General principle |

| 1. CsF, DMSO; 2. E⁺ | Varies with electrophile (E⁺) | 4-Substituted-3-fluoropyridine | General principle |

| Disulfides, visible light | Hydrogen (protodesilylation) | 3-Fluoropyridine | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) Utilizing the Silyl (B83357) Group

The trimethylsilyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. ontosight.ainih.gov In these reactions, the silicon-carbon bond is activated, typically by a fluoride source, to facilitate transmetalation to the palladium center. ontosight.ai While organotrimethylsilanes are generally less reactive than their chloro- or alkoxysilane counterparts in Hiyama couplings, these reactions provide a direct method for the arylation, vinylation, or alkylation at the 4-position of the pyridine ring. ontosight.ai

Analogous cross-coupling reactions like the Suzuki, Stille, and Negishi couplings typically utilize organoboron, organotin, or organozinc reagents, respectively. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgyoutube.com While no specific examples for 3-Fluoro-4-(trimethylsilyl)pyridine are prominently reported, the corresponding stannane, 3-Fluoro-4-(tributylstannyl)pyridine, is commercially available, suggesting its utility in Stille coupling reactions. wikipedia.org The general principles of these cross-coupling reactions are applicable, providing synthetic routes to a wide array of substituted 3-fluoropyridines.

Table of Representative Cross-Coupling Reactions:

| Coupling Reaction | General Reactants | Catalyst/Conditions | Product Type | Reference |

| Hiyama | 3-Fluoro-4-(trimethylsilyl)pyridine + R-X | Pd catalyst, Fluoride source (e.g., TBAF) | 3-Fluoro-4-R-pyridine | ontosight.ainih.gov |

| Suzuki (analogous) | 3-Fluoro-4-pyridylboronic acid + R-X | Pd catalyst, Base | 3-Fluoro-4-R-pyridine | youtube.comlibretexts.orgyoutube.comrsc.org |

| Stille (analogous) | 3-Fluoro-4-(tributylstannyl)pyridine + R-X | Pd catalyst | 3-Fluoro-4-R-pyridine | wikipedia.org |

| Negishi (analogous) | 3-Fluoro-4-pyridylzinc halide + R-X | Pd or Ni catalyst | 3-Fluoro-4-R-pyridine | organic-chemistry.org |

Electrophilic Substitution at the Silylated Position

Aryl silanes can undergo electrophilic substitution where the silyl group is replaced by an incoming electrophile, a process known as ipso-substitution. acs.orgrsc.org This reaction is often highly regioselective, as the silicon atom directs the electrophile to the carbon to which it is attached. acs.org The stability of the intermediate carbocation, which is beta to the silicon atom, facilitates this transformation. acs.org For 3-Fluoro-4-(trimethylsilyl)pyridine, this would allow for the direct introduction of various electrophiles at the 4-position, displacing the trimethylsilyl group. While electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to the ring's electron-deficient nature, ipso-substitution of the silyl group provides a viable pathway for functionalization. wikipedia.org The reaction can be promoted by Friedel-Crafts conditions. acs.org

Reactions at the Fluoro Substituent: Nucleophilic Aromatic Substitution and Beyond

The fluorine atom at the 3-position significantly influences the reactivity of the pyridine ring, primarily by activating it towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Fluoro Group

The electron-withdrawing nature of both the fluorine atom and the ring nitrogen makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). harvard.edu In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the fluoride ion to give the substituted product. stackexchange.com The rate of SNAr reactions on halopyridines is generally faster for fluoropyridines compared to their chloro- or bromo-analogs. acs.org

The position of the fluoro substituent at C-3 is not as activated as positions C-2 or C-4 for nucleophilic attack, as the negative charge in the intermediate cannot be delocalized onto the ring nitrogen. stackexchange.com However, the presence of the trimethylsilyl group at the 4-position can influence the electronic properties of the ring and potentially affect the feasibility of SNAr reactions. Specific examples of SNAr on 3-Fluoro-4-(trimethylsilyl)pyridine are not widely documented, but the general principles suggest that strong nucleophiles under forcing conditions might be required to displace the fluoride.

Table of Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyridines:

| Nucleophile | Product of Substitution at Fluoro Position | General Conditions | Reference |

| Alkoxides (e.g., NaOEt) | 3-Alkoxypyridine derivative | Heat | acs.org |

| Amines | 3-Aminopyridine derivative | High temperature, strong base | harvard.edu |

| Thiols | 3-Thiolated pyridine derivative | Base | General principle |

Fluorine-Directed Functionalization

The fluorine atom can direct metallation to the adjacent C-2 position. The ortho-lithiation of 3-fluoropyridine using lithium diisopropylamide (LDA) has been reported, leading to the formation of a 2-lithiated species that can be trapped with various electrophiles. researchgate.net This suggests a potential pathway for the functionalization of 3-Fluoro-4-(trimethylsilyl)pyridine at the C-2 position. The fluorine atom's ability to direct C-H activation is a known phenomenon in the functionalization of (poly)fluoroarenes. rsc.org This directing effect arises from both electronic and coordinating effects of the fluorine atom. semanticscholar.orgbaranlab.org While specific studies on 3-Fluoro-4-(trimethylsilyl)pyridine are lacking, the principle of fluorine-directed ortho-functionalization presents a plausible strategy for the selective introduction of substituents at the C-2 position.

Electrophilic and Nucleophilic Functionalization of the Pyridine Core

The functionalization of the 3-fluoro-4-(trimethylsilyl)pyridine core is a key aspect of its chemistry, allowing for the introduction of a variety of substituents. This is achieved through several strategies, including directed metalation, halogenation, and redox reactions.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.orgchembk.com In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. chembk.comyoutube.com For pyridine derivatives, which can be challenging to functionalize selectively due to the electron-deficient nature of the ring, DoM offers a significant advantage. rsc.orgyoutube.comacs.org

While specific studies on the directed ortho-metalation of 3-fluoro-4-(trimethylsilyl)pyridine are not extensively documented, the principles can be inferred from related systems. The fluorine atom in fluorinated pyridines can act as a directing group, promoting lithiation at the adjacent position. researchgate.net Similarly, silyl groups can direct ortho-lithiation. In the case of 3-fluoro-4-(trimethylsilyl)pyridine, the combined electronic effects of the fluorine and trimethylsilyl groups would influence the site of metalation.

Lithiation of halopyridines, such as 3-chloropyridine (B48278) and 3-fluoropyridine, with lithium diisopropylamide (LDA) has been shown to occur regioselectively, allowing for subsequent quenching with various electrophiles to introduce new functional groups. researchgate.netnih.gov For instance, the lithiation of 6-fluoro-2-(pivaloylamino)pyridine with n-butyllithium followed by reaction with dimethyl disulfide resulted in substitution at the 3- and 5-positions, with the regioselectivity being influenced by the choice of the lithium reagent. clockss.org The use of a more sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be employed to control the site of lithiation. youtube.com

The trimethylsilyl group itself can be introduced onto a pyridine ring via lithiation followed by quenching with trimethylsilyl chloride. clockss.org In the context of 3-fluoro-4-(trimethylsilyl)pyridine, a plausible strategy for further functionalization would involve lithiation directed by the fluorine atom to the 2-position, followed by the introduction of an electrophile. The stability and reactivity of the resulting lithiated intermediate would be crucial for the success of such transformations. acs.org

Table 1: Examples of Directed Lithiation of Substituted Pyridines

| Pyridine Derivative | Lithiating Agent | Electrophile | Product | Yield (%) | Reference |

| 6-Fluoro-2-(pivaloylamino)pyridine | n-BuLi | (MeS)₂ | 6-Fluoro-3-methylthio-2-(pivaloylamino)pyridine | 70 | clockss.org |

| 2-(Benzoylamino)-4-chloropyridine | LDA | Various | 2,3,4-Trisubstituted pyridines | - | clockss.org |

| 3-Chloropyridine | LDA | Various | 3,4-Disubstituted pyridines | 16-96 | researchgate.net |

| 3-Fluoropyridine | LDA | Various | 3,4-Disubstituted pyridines | - | researchgate.net |

This table presents data for related pyridine compounds to illustrate the principles of directed lithiation.

Bromination and Other Halogenation Reactions on the Pyridine Ring

The introduction of halogen atoms onto the pyridine ring is a fundamental transformation in organic synthesis, providing a handle for further functionalization through cross-coupling reactions. nih.gov The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. youtube.comnih.gov

Direct bromination of pyridine typically occurs at the 3-position under high temperatures. youtube.com However, the presence of activating or directing groups can significantly influence the regioselectivity. For 3-fluoro-4-(trimethylsilyl)pyridine, the electronic effects of both the fluorine and trimethylsilyl substituents would dictate the position of electrophilic attack.

Alternative strategies for halogenation involve the use of pyridine N-oxides, which can be halogenated under milder conditions. researchgate.net For instance, the reaction of pyridine N-oxide with phosphorus oxybromide can yield a mixture of 2- and 4-bromopyridines. researchgate.net Another approach involves the use of specifically designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridines, which can then be displaced by a halide nucleophile. nih.govacs.org This method has been shown to be effective for a broad range of pyridines, including complex pharmaceuticals. nih.govacs.org

Table 2: Selected Methods for Pyridine Halogenation

| Halogenation Method | Reagents | Position(s) Halogenated | Reference |

| Direct Bromination | Br₂, high temperature | 3-position | youtube.com |

| From N-oxide | POBr₃ | 2- and 4-positions | researchgate.net |

| Phosphonium Salt Displacement | Designed phosphines, halide nucleophiles | 4-position | nih.govacs.org |

| Zincke Imine Intermediate | N-activation, halogen source, ring-closure | 3-position | researchgate.net |

This table summarizes general methods for pyridine halogenation that could be adapted for 3-fluoro-4-(trimethylsilyl)pyridine.

Oxidation and Reduction Reactions

The pyridine core can undergo both oxidation and reduction reactions, leading to a variety of useful derivatives. Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common transformation that alters the reactivity of the ring, facilitating certain electrophilic and nucleophilic substitutions. wikipedia.org This oxidation is typically achieved using peracids such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). nih.gov The resulting N-oxide can activate the pyridine ring towards nucleophilic attack at the 2- and 4-positions.

For 3-fluoro-4-(trimethylsilyl)pyridine, oxidation to the corresponding N-oxide would likely proceed readily. The N-oxide could then serve as a precursor for further functionalization. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.gov This highlights the utility of the N-oxide as an intermediate in the synthesis of substituted fluoropyridines. nih.gov

The reduction of the pyridine ring can lead to the formation of piperidines, which are important structural motifs in many biologically active compounds. acs.orgnih.gov The hydrogenation of fluoropyridines to yield fluorinated piperidines has been achieved using heterogeneous catalysts such as palladium on carbon. acs.orgnih.gov The conditions for these reductions can often be controlled to achieve high diastereoselectivity. acs.orgnih.gov In the case of 3-fluoro-4-(trimethylsilyl)pyridine, reduction would likely lead to the corresponding fluorinated and silylated piperidine, although the specific conditions and stereochemical outcome would need to be experimentally determined. The trimethylsilyl group may also be susceptible to cleavage under certain reduction conditions.

Mechanistic Pathways of Key Reactions Involving 3-Fluoro-4-(trimethylsilyl)pyridine

Understanding the mechanistic pathways of reactions involving 3-fluoro-4-(trimethylsilyl)pyridine is crucial for predicting its reactivity and for the rational design of synthetic routes.

Transition State Analysis of Rate-Determining Steps

Detailed transition state analysis for reactions specifically involving 3-fluoro-4-(trimethylsilyl)pyridine is scarce in the literature. However, computational studies on related pyridine functionalization reactions provide valuable insights.

For directed ortho-metalation reactions, the formation of a pre-reaction complex between the pyridine substrate and the organolithium reagent is a key initial step. acs.org The transition state for the deprotonation step involves the breaking of a C-H bond and the formation of a C-Li bond. The energy of this transition state is influenced by the nature of the directing group, the solvent, and the specific organolithium species involved. youtube.comacs.org Theoretical studies on the metalation of 2-chloropyridine (B119429) have shown that the relative energies of the transition states for nucleophilic addition versus α- and ortho-metalation are dependent on the aggregation state of the organolithium reagent. acs.org

In the context of halogenation, computational studies on the 3-selective halogenation of pyridines via Zincke imine intermediates have indicated that the selectivity-determining step can change depending on the halogen electrophile. researchgate.net For bromination, the transition state involves a later, more product-like structure, where steric factors play a significant role in determining the regioselectivity. researchgate.net

Role of Intermediates in Reaction Progression

The progression of reactions involving 3-fluoro-4-(trimethylsilyl)pyridine is dictated by the formation and reactivity of key intermediates. In directed ortho-metalation and lithiation reactions, the primary intermediate is the lithiated pyridine species. acs.org The stability of this organolithium intermediate is crucial for preventing side reactions such as decomposition or rearrangement. acs.org The structure of these lithiated intermediates in solution can vary, existing as monomers, dimers, or higher aggregates, which can influence their reactivity. acs.orgacs.org

In reactions involving pyridine N-oxides, the N-oxide itself is a key intermediate that activates the pyridine ring for subsequent transformations. nih.govnih.gov For example, in the synthesis of 3-fluoro-4-aminopyridine, the 3-fluoro-4-nitropyridine N-oxide is a stable intermediate that can be isolated and then reduced. nih.gov

Isotopic Labeling Studies for Mechanistic Elucidation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing isotopic labeling studies for the mechanistic elucidation of reactions involving 3-fluoro-4-(trimethylsilyl)pyridine. While isotopic labeling, particularly with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and fluorine-18 (B77423) (¹⁸F), is a powerful tool for investigating reaction mechanisms, there is currently no available data in the public domain that applies this technique to the title compound.

Mechanistic investigations into related fluoropyridine compounds often utilize such methods to trace the pathways of atoms and to understand transition states and reaction intermediates. For instance, the introduction of ¹⁸F is a common strategy in the development of radiotracers for Positron Emission Tomography (PET), although the focus of these studies is typically on synthetic methodology and in vivo imaging applications rather than detailed mechanistic elucidation of the underlying chemical transformations.

The lack of specific isotopic labeling data for 3-fluoro-4-(trimethylsilyl)pyridine means that any proposed reaction mechanisms for this compound are likely inferred from studies of analogous silylated and/or fluorinated aromatic systems, rather than being supported by direct experimental evidence from isotopic tracing. Further research in this area would be necessary to provide definitive insights into the reaction pathways of this particular heterocyclic compound.

Strategic Applications of 3 Fluoro 4 Trimethylsilyl Pyridine in Complex Organic Synthesis

Role as a Building Block in Medicinal Chemistry Target Synthesis

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, owing to the nitrogen atom's ability to engage in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug candidates. nih.gov The introduction of a fluorine atom can further modulate a molecule's metabolic stability and lipophilicity, making fluorinated pyridines particularly attractive in drug discovery. nih.gov

Precursor to Biologically Active Heterocycles

While direct examples of 3-Fluoro-4-(trimethylsilyl)pyridine as a precursor to specific, named biologically active heterocycles are not extensively documented in publicly available literature, its structural motifs are present in various medicinally relevant compounds. The 3-fluoropyridine (B146971) unit is a key component in a number of developmental and approved drugs. For instance, the synthesis of various pyridine derivatives with potential antibacterial and anticancer activities often involves the use of fluorinated pyridine starting materials. nih.govslideshare.net The trimethylsilyl (B98337) group in 3-Fluoro-4-(trimethylsilyl)pyridine serves as a versatile handle for further chemical modification, such as cross-coupling reactions, which are instrumental in building the complex carbon skeletons of many biologically active molecules.

Synthesis of Pyridine-Containing Scaffolds for Drug Discovery

The development of novel pyridine-containing scaffolds is a major focus in medicinal chemistry. nih.gov The trimethylsilyl group of 3-Fluoro-4-(trimethylsilyl)pyridine makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are powerful tools for creating carbon-carbon bonds and are widely used in the synthesis of complex organic molecules for drug discovery.

Although specific examples detailing the use of 3-Fluoro-4-(trimethylsilyl)pyridine in the synthesis of named drug candidates are not readily found in the literature, the general strategy is well-established. The trimethylsilyl group can be readily converted to other functional groups, such as boronic acids or stannanes, which are key partners in these coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the 3-fluoropyridine ring, enabling the rapid generation of diverse libraries of compounds for biological screening.

Utility in Agrochemical Compound Design and Synthesis

Similar to the pharmaceutical industry, the agrochemical sector heavily relies on heterocyclic chemistry to develop new and effective pesticides and herbicides. Pyridine-containing compounds have a long history of use as agrochemicals, and the incorporation of fluorine often enhances their biological activity and metabolic stability. nih.gov

Building Block for Novel Agrochemical Agents

The 3-fluoropyridine moiety is a component of several important agrochemicals. While direct synthetic routes starting from 3-Fluoro-4-(trimethylsilyl)pyridine to commercial agrochemicals are not explicitly detailed in the available literature, the compound represents a valuable building block for the synthesis of novel agrochemical agents. The ability to functionalize the 4-position of the 3-fluoropyridine ring via the trimethylsilyl group allows for the systematic exploration of structure-activity relationships, a key process in the discovery of new active ingredients.

Contribution to the Synthesis of Advanced Materials and Polymers

The unique electronic and physical properties of fluorinated organic compounds have led to their increasing use in the development of advanced materials and polymers. Silyl-functionalized monomers are also important precursors in polymer chemistry.

Monomer or Intermediate for Functional Polymer Synthesis

The dual-functional nature of 3-Fluoro-4-(trimethylsilyl)pyridine, possessing both a reactive C-F bond and a versatile C-Si bond, makes it a promising candidate as a monomer or an intermediate in the synthesis of functional polymers. The presence of the fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and a low dielectric constant to the resulting polymer. mdpi.comnih.gov Simultaneously, the trimethylsilyl group can serve multiple roles, including enhancing solubility and processability of the polymer, or acting as a leaving group in various cross-coupling reactions to facilitate chain growth. researchgate.netresearchgate.net

Several polymerization strategies can be envisioned for a monomer like 3-Fluoro-4-(trimethylsilyl)pyridine. Transition-metal-catalyzed cross-coupling reactions, such as the Stille or Kumada couplings, are powerful methods for the synthesis of conjugated polymers. wikipedia.orgwiley-vch.dewikipedia.orgorganic-chemistry.org In a potential polymerization scheme, the trimethylsilyl group could be converted to a more reactive organometallic species (e.g., an organotin or Grignard reagent) to participate in these couplings. Alternatively, the C-F bond could be activated for coupling, although this is generally more challenging. researchgate.net

For instance, a Stille polycondensation could theoretically be employed, where a distannyl derivative of 3-fluoro-4-(trimethylsilyl)pyridine is reacted with a dihaloaromatic comonomer. wiley-vch.deorganic-chemistry.orglibretexts.orgrsc.org The resulting polymer would feature alternating 3-fluoropyridine units, potentially leading to materials with interesting electronic and photophysical properties. The electron-withdrawing nature of the fluorine atom is known to influence the electronic structure of conjugated polymers, often leading to a blue shift in their optical absorption and emission spectra. mdpi.com

Below is a hypothetical data table illustrating the potential properties of a polymer derived from 3-Fluoro-4-(trimethylsilyl)pyridine, based on trends observed in related fluorinated and pyridine-containing polymers.

| Property | Predicted Value/Characteristic | Rationale based on Analogous Polymers |

| Glass Transition Temperature (Tg) | 150 - 220 °C | Fluorinated polymers and those with rigid backbones often exhibit high Tg values. mdpi.com |

| Thermal Decomposition Temp. (TGA, 5% loss) | > 400 °C | The incorporation of fluorine generally enhances thermal stability. mdpi.comnih.gov |

| Solubility | Soluble in common organic solvents | The trimethylsilyl group is known to enhance the solubility of polymers. researchgate.net |

| Refractive Index | Low (< 1.5) | Fluorinated polymers typically exhibit low refractive indices. mdpi.com |

| Optical Band Gap | > 3.0 eV | Fluorination often leads to a widening of the band gap and a blue-shift in absorption. mdpi.com |

Precursor for Advanced Electronic or Optical Materials

The unique electronic characteristics of the 3-fluoropyridine moiety make it an attractive component for advanced electronic and optical materials. The electron-deficient nature of the pyridine ring, further enhanced by the electronegative fluorine atom, suggests that polymers incorporating this unit could function as n-type (electron-transporting) materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netbenicewiczgroup.com

In the context of OLEDs, efficient electron injection and transport are crucial for achieving high device performance. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, anticipated for polymers containing 3-fluoropyridine units, would facilitate electron injection from common cathode materials. Furthermore, the fluorine substitution can contribute to improved photoluminescence quantum yields and enhanced stability of the material. mdpi.comacs.org

The trimethylsilyl group in 3-Fluoro-4-(trimethylsilyl)pyridine also offers a synthetic handle for the introduction of other functional groups, further tuning the properties of the resulting materials. For example, the silyl (B83357) group could be replaced with a chromophore to create a light-emitting polymer, or with a charge-transporting moiety to enhance its performance in an electronic device.

The table below summarizes the potential electronic and optical properties of materials derived from 3-Fluoro-4-(trimethylsilyl)pyridine, drawing parallels with existing fluorinated and pyridine-based materials.

| Property | Potential Application | Rationale |

| Electron Affinity | Electron Transport Layer (ETL) in OLEDs | The electron-deficient 3-fluoropyridine ring facilitates electron injection and transport. researchgate.netbenicewiczgroup.com |

| Photoluminescence | Blue-emitting material in OLEDs | Fluorination of conjugated systems can lead to blue-shifted emission. mdpi.com |

| Low Refractive Index | Anti-reflective coatings, optical waveguides | Fluorinated polymers are known for their low refractive indices. mdpi.comresearchgate.net |

| High Thermal Stability | Stable device operation at elevated temperatures | The C-F bond is strong, contributing to the overall thermal stability of the material. mdpi.comnih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 Trimethylsilyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

The structural elucidation of 3-fluoro-4-(trimethylsilyl)pyridine would heavily rely on a multi-faceted NMR approach. This would involve the analysis of various nuclei to piece together the molecular structure, confirm substituent positions, and understand the electronic effects at play.

Proton and Carbon-13 NMR Chemical Shifts and Coupling Constants

¹H NMR spectroscopy would be expected to show three distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts and, crucially, the coupling constants between these protons would be vital for their unambiguous assignment. The fluorine atom at position 3 and the trimethylsilyl (B98337) group at position 4 would induce specific shifts and splitting patterns.

¹³C NMR spectroscopy would complement the proton data, providing chemical shifts for the five pyridine carbons and the carbons of the trimethylsilyl group. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) would be particularly diagnostic for confirming the position of the fluorine substituent.

Fluorine-19 NMR Analysis for Fluoro Substitution Patterns

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single resonance would be expected for 3-fluoro-4-(trimethylsilyl)pyridine. Its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring, and it would exhibit coupling to the adjacent aromatic protons, providing further structural confirmation.

Silicon-29 NMR for Silyl (B83357) Group Characterization

²⁹Si NMR spectroscopy, while having lower sensitivity, is essential for characterizing organosilicon compounds. The chemical shift of the silicon atom in the trimethylsilyl group would confirm its chemical environment. The typical range for tetracoordinated silicon in such compounds provides a clear diagnostic window.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful for confirming through-space interactions.

Mass Spectrometry: Fragmentation Analysis and Isotopic Abundance Studies

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound and to study its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion. This allows for the calculation of the elemental formula (C₈H₁₂FNSi), providing a high degree of confidence in the compound's identity. The measured mass would be compared to the theoretical mass of 169.0774.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways for trimethylsilyl-substituted aromatic compounds often involve the loss of a methyl group (M-15) to form a stable silicon-containing cation. Fragmentation of the pyridine ring would also be expected.

Fragmentation Pathways and Structural Elucidation via MS/MS

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the structure of molecules like 3-Fluoro-4-(trimethylsilyl)pyridine by analyzing their fragmentation patterns. In a typical electron ionization (EI) mass spectrum of organosilicon compounds, particularly those containing a trimethylsilyl (TMS) group, fragmentation is often highly predictable and provides significant structural information. nih.govnih.gov

For 3-Fluoro-4-(trimethylsilyl)pyridine, the molecular ion (M⁺) would be observed at an m/z corresponding to its molecular weight (169.27 g/mol ). cymitquimica.com The most characteristic fragmentation pathway for trimethylsilylated compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ ion. nih.govresearchgate.net This fragment is frequently the base peak in the spectrum due to the formation of a resonance-stabilized silicon-containing cation.

Further fragmentation can occur through several pathways. Cleavage of the Si-C bond attached to the pyridine ring can result in the formation of a trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73. The corresponding fluoropyridinyl radical would not be observed. Alternatively, the charge may be retained by the aromatic portion, leading to a fluoropyridinyl cation. Rearrangement reactions, common in the fragmentation of silylated heterocycles, may also occur, leading to more complex fragmentation patterns that can be interpreted to confirm the substitution pattern on the pyridine ring.

The fragmentation process is initiated by the ionization of the sample molecule, which then breaks into smaller, charged fragments. youtube.com By analyzing the mass-to-charge ratio of these fragments, the structure of the original compound can be pieced together. youtube.com

Table 1: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-4-(trimethylsilyl)pyridine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Proposed Neutral Loss | Notes |

| 169 | [C₈H₁₂FNSi]⁺ | C₈H₁₂FNSi | - | Molecular Ion (M⁺) |

| 154 | [M - CH₃]⁺ | C₇H₉FNSi | •CH₃ | Loss of a methyl group. Often the base peak for TMS compounds. nih.govresearchgate.net |

| 96 | [C₅H₃FN]⁺ | C₅H₃FN | •Si(CH₃)₃ | Cleavage of the C-Si bond, charge retained by the pyridine ring. |

| 73 | [Si(CH₃)₃]⁺ | C₃H₉Si | •C₅H₃FN | Trimethylsilyl cation. A characteristic fragment for TMS compounds. |

This table is based on general fragmentation principles of trimethylsilylated aromatic compounds and may not represent all experimentally observed fragments.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a crucial tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. cardiff.ac.uk For 3-Fluoro-4-(trimethylsilyl)pyridine, the spectra would be a composite of the vibrational modes of the substituted pyridine ring and the trimethylsilyl group.

The vibrational modes of the pyridine ring are well-characterized. researchgate.netaps.org In the case of 3-Fluoro-4-(trimethylsilyl)pyridine, these ring modes (including ring stretching, C-H bending, and ring breathing) will be shifted due to the electronic and mass effects of the fluoro and trimethylsilyl substituents. semi.ac.cn

Key expected vibrational frequencies include:

C-F Stretching: A strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹, is characteristic of the C-F bond.

Trimethylsilyl (TMS) Group Vibrations: The TMS group gives rise to several characteristic bands. Symmetrical and asymmetrical C-H stretching modes of the methyl groups appear around 2960 and 2899 cm⁻¹, respectively. A prominent feature is the symmetrical deformation (umbrella mode) of the methyl groups, which appears as a strong band around 1250 cm⁻¹. The Si-C stretching vibrations are typically found in the 870-760 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. mdpi.com The substitution pattern influences the exact position and intensity of these bands. C-H in-plane and out-of-plane bending vibrations will also be present. researchgate.net

Raman spectroscopy provides complementary information, as some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. semi.ac.cn For instance, the symmetric ring breathing mode of the pyridine ring is often a strong and sharp band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 3-Fluoro-4-(trimethylsilyl)pyridine

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | -CH₃ (in TMS) | 2970 - 2950 (asym), 2900 - 2880 (sym) | Medium-Weak | Medium |

| C=C, C=N Stretching | Pyridine Ring | 1610 - 1430 | Medium-Strong | Medium-Strong |

| CH₃ Symmetric Deformation | -Si(CH₃)₃ | ~1250 | Strong | Weak |

| C-F Stretching | Ar-F | 1250 - 1000 | Strong | Weak |

| Ring Breathing | Pyridine Ring | ~1000 | Weak | Strong |

| Si-C Stretching | -Si(CH₃)₃ | 870 - 760 | Strong | Medium |

This table is a prediction based on typical group frequencies from spectroscopic literature. aps.orgresearchgate.net Experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. ucmerced.edu This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, confirming the molecular connectivity and conformation.

A search of the current scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for 3-Fluoro-4-(trimethylsilyl)pyridine. Therefore, detailed experimental data on its crystal system, space group, and precise atomic coordinates are not available.

Should such a study be performed, the analysis would involve irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern, which arises from the scattering of X-rays by the electron clouds of the atoms in the crystal lattice, is then measured. ucmerced.eduresearchgate.net By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be reconstructed. This map is then used to build a model of the molecular structure, which is refined to fit the experimental data. scispace.com From this refined structure, one could determine the planarity of the pyridine ring, the precise C-F and C-Si bond lengths, the angles between the substituents and the ring, and how the molecules pack together in the crystal lattice.

Computational and Theoretical Investigations on 3 Fluoro 4 Trimethylsilyl Pyridine

Electronic Structure and Quantum Chemical Calculations

The electronic structure of a molecule dictates its fundamental physical and chemical properties. Quantum chemical calculations are essential for elucidating these characteristics at the atomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like 3-Fluoro-4-(trimethylsilyl)pyridine, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation.

This process involves selecting a functional, such as the widely used B3LYP, and a basis set, for instance, 6-311++G(d,p), which is known to provide reliable results for organic compounds, including halogenated pyridines. researchgate.net The calculations would yield key structural parameters. While specific data for the title compound is not published, a hypothetical optimized structure would allow for the analysis of bond lengths, bond angles, and dihedral angles, revealing the influence of the electron-withdrawing fluorine atom and the bulky, electropositive trimethylsilyl (B98337) group on the pyridine (B92270) ring's geometry.

Table 1: Hypothetical DFT-Calculated Ground State Properties for 3-Fluoro-4-(trimethylsilyl)pyridine (Note: These values are illustrative, based on typical data for related structures, and are not from a published study on the specific molecule.)

| Property | Predicted Value | Description |

| Methodology | B3LYP/6-311++G(d,p) | A common DFT functional and basis set combination for reliable geometric and electronic property prediction. |

| Total Energy | (Value in a.u.) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | (Value in Debye) | A measure of the molecule's overall polarity, arising from its non-uniform charge distribution. |

| Point Group Symmetry | C_s | The molecule is expected to have a plane of symmetry passing through the N, C4, and Si atoms. |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, which are based on first principles without reliance on empirical data, provide a hierarchical approach to studying electronic configuration. Methods like Hartree-Fock (HF) serve as a baseline, while more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer higher accuracy by incorporating electron correlation effects.

An ab initio analysis of 3-Fluoro-4-(trimethylsilyl)pyridine would detail its electronic configuration, describing the occupied and virtual molecular orbitals. While DFT is often sufficient, comparative studies using both HF and DFT methods can provide a deeper understanding of the role of electron correlation in the molecule's properties. nih.gov Such an analysis would confirm the arrangement of electrons and form the basis for understanding the molecule's reactivity and spectroscopic characteristics.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The properties of these orbitals, particularly the frontier orbitals, are crucial for predicting chemical reactivity.

HOMO-LUMO Gap and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more chemically reactive. nih.gov

For fluoropyridines, the introduction of fluorine atoms tends to stabilize the molecular orbitals, lowering their energy. nih.gov The electron-donating trimethylsilyl group, conversely, would be expected to raise the energy of the HOMO. The interplay of these two substituents determines the final HOMO-LUMO gap. DFT calculations on similar substituted pyridines are routinely used to calculate these energy levels and predict reactivity. researchgate.netwuxibiology.com

Table 2: Illustrative Frontier Orbital Data for 3-Fluoro-4-(trimethylsilyl)pyridine (Note: These values are hypothetical and for illustrative purposes only.)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 to -7.5 | Indicates the molecule's ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 to -1.5 | Indicates the molecule's electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 to 7.0 | A larger value suggests higher kinetic stability and lower chemical reactivity. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that visualizes the charge distribution on the molecule's surface. It plots the electrostatic potential, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In 3-Fluoro-4-(trimethylsilyl)pyridine, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the pyridine ring and potentially near the electropositive silicon atom of the trimethylsilyl group, indicating sites for nucleophilic attack.

This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. researchgate.net

Computational Prediction of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, locate the transition state structures, and calculate the activation energies.

For 3-Fluoro-4-(trimethylsilyl)pyridine, computational studies could predict the outcomes of various reactions, such as:

Electrophilic Aromatic Substitution: Determining which position on the pyridine ring is most susceptible to attack by an electrophile and calculating the energy barriers for substitution at different sites.

Nucleophilic Aromatic Substitution: Assessing the feasibility of displacing the fluorine atom or another group, a reaction that is generally challenging for pyridines but can be influenced by substituents. rsc.org

Reactions at the Silyl (B83357) Group: Modeling the cleavage of the C-Si bond, a common reaction for aryl-silanes.

To achieve this, researchers would calculate the geometries and energies of the reactants, products, and the high-energy transition state that connects them. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies are critical for rationalizing experimental observations and designing new synthetic routes. wuxibiology.com

Conformational Landscape and Energetic Profiling

A comprehensive search of the scientific literature and computational chemistry databases did not yield specific studies focused on the conformational landscape and energetic profiling of 3-fluoro-4-(trimethylsilyl)pyridine. Consequently, detailed research findings, including data on rotational barriers, stable conformers, and transition states for this particular molecule, are not available in the reviewed sources.

Computational investigations into the conformational preferences of silylated aromatic compounds often focus on the rotational barrier around the carbon-silicon bond. This analysis typically involves mapping the potential energy surface as a function of the dihedral angle describing the orientation of the silyl group relative to the aromatic ring. For 3-fluoro-4-(trimethylsilyl)pyridine, such a study would elucidate the most energetically favorable arrangement of the trimethylsilyl group in relation to the fluoro-substituted pyridine ring.

The conformational landscape would likely be influenced by a combination of steric and electronic factors. Steric hindrance between the methyl groups of the trimethylsilyl moiety and the adjacent hydrogen atom on the pyridine ring would contribute to the rotational energy barrier. Electronically, interactions between the silicon-carbon bond orbitals and the pi-system of the pyridine ring, as well as the influence of the electronegative fluorine atom, would also play a crucial role in determining the preferred conformations.

A theoretical study would typically identify the ground state conformation, which represents the global minimum on the potential energy surface, and any local minima corresponding to other stable conformers. The energy differences between these conformers and the energy barriers for interconversion between them would be quantified.

Without specific computational data, a quantitative description of the conformational landscape and a detailed energetic profile for 3-fluoro-4-(trimethylsilyl)pyridine cannot be provided at this time. Further theoretical research would be required to generate the necessary data for a thorough analysis.

Future Research Directions and Emerging Opportunities for 3 Fluoro 4 Trimethylsilyl Pyridine

Exploration of Novel Synthetic Methodologies

Currently, dedicated synthetic routes for 3-Fluoro-4-(trimethylsilyl)pyridine are not extensively documented in the literature. This presents a clear opportunity for the development of novel and efficient synthetic methodologies. Drawing inspiration from the synthesis of analogous compounds, several promising avenues can be explored.

One potential strategy involves the adaptation of methods used for the synthesis of other fluorinated pyridines. For instance, a multi-step sequence starting from a readily available pyridine (B92270) precursor could be envisaged. This might involve an initial halogenation or nitration of the pyridine ring, followed by the introduction of the fluorine atom via nucleophilic aromatic substitution. The trimethylsilyl (B98337) group could then be installed through a directed metallation-silylation sequence.

Another promising approach could be the development of a convergent synthesis. This would involve the preparation of two key fragments that are then coupled to form the final product. For example, a fragment containing the 3-fluoropyridine (B146971) core could be coupled with a silylating agent. Research into the synthesis of related compounds, such as methyl 3-fluoropyridine-4-carboxylate, has demonstrated the feasibility of nucleophilic aromatic substitution of a nitro group with fluoride (B91410). nih.gov This suggests that a similar strategy could be adapted for the synthesis of 3-Fluoro-4-(trimethylsilyl)pyridine.

Furthermore, the development of methods for the direct C-H silylation of 3-fluoropyridine would be a highly attractive and atom-economical approach. While challenging, recent advances in C-H activation and functionalization could provide a foundation for exploring this possibility.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Linear Synthesis | Stepwise functionalization of a pyridine precursor. | Utilizes well-established reactions. |

| Convergent Synthesis | Coupling of two pre-functionalized fragments. | Potentially higher overall yield and modularity. |

| Direct C-H Silylation | Direct introduction of the silyl (B83357) group onto 3-fluoropyridine. | High atom economy and reduced step count. |

Development of New Reactivity Pathways

The unique arrangement of functional groups in 3-Fluoro-4-(trimethylsilyl)pyridine opens up a wide range of possibilities for exploring new reactivity pathways. The interplay between the electron-withdrawing fluorine atom, the versatile trimethylsilyl group, and the pyridine nitrogen is expected to lead to novel and selective transformations.

The trimethylsilyl group can serve as a synthetic handle for various transformations. For instance, it can be readily converted into other functional groups, such as a hydroxyl, amino, or halogen group, through ipso-substitution reactions. This would provide access to a diverse library of 3-fluoro-4-substituted pyridines, which are valuable building blocks in medicinal chemistry and materials science.

The fluorine atom, located at the 3-position, can influence the regioselectivity of reactions on the pyridine ring. It can direct further functionalization to specific positions, enabling the synthesis of highly substituted and complex pyridine derivatives. The development of methods for the selective functionalization of the C-H bonds at other positions of the ring, in the presence of the existing substituents, would be a significant area of research.

The pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can further modulate the reactivity of the ring system. For example, the synthesis of [18F]3-fluoro-4-aminopyridine has been achieved through the direct radiofluorination of a pyridine N-oxide precursor. rsc.org This highlights the potential of using the N-oxide to activate the pyridine ring towards nucleophilic substitution.

Expansion into Underexplored Application Areas

While fluorinated pyridines are well-established motifs in pharmaceuticals, the specific applications of 3-Fluoro-4-(trimethylsilyl)pyridine remain largely unexplored. Its unique structural features suggest potential for use in a variety of fields beyond traditional medicinal chemistry.

In materials science , the incorporation of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. 3-Fluoro-4-(trimethylsilyl)pyridine could serve as a monomer or a key building block for the synthesis of novel fluorinated polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The trimethylsilyl group can facilitate polymerization or be used to tune the solubility and processing properties of the resulting materials.

In agrochemicals , the presence of a fluorinated pyridine moiety is a common feature in many successful pesticides and herbicides. The specific substitution pattern of 3-Fluoro-4-(trimethylsilyl)pyridine could lead to the discovery of new agrochemicals with improved efficacy, selectivity, and environmental profiles. The trimethylsilyl group could be used to modify the compound's uptake and transport in plants.

In medicinal chemistry , while the applications of fluorinated pyridines are broad, the unique combination of substituents in 3-Fluoro-4-(trimethylsilyl)pyridine could lead to the development of new drug candidates with novel mechanisms of action. nih.govresearchgate.net The trimethylsilyl group can be used as a bioisostere for other groups or as a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties. The introduction of fluorine is a well-established strategy to enhance metabolic stability and binding affinity. nih.govsioc-journal.cn

Integration with Flow Chemistry and Automated Synthesis Platforms

The development of robust and scalable synthetic routes to 3-Fluoro-4-(trimethylsilyl)pyridine and its derivatives would be greatly facilitated by the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms.